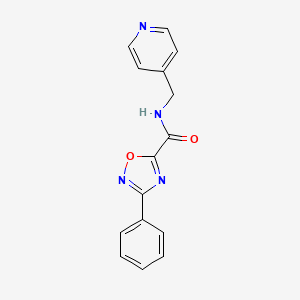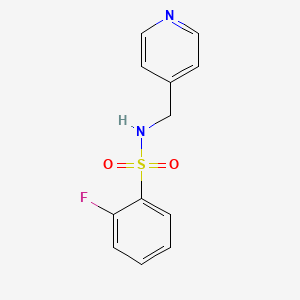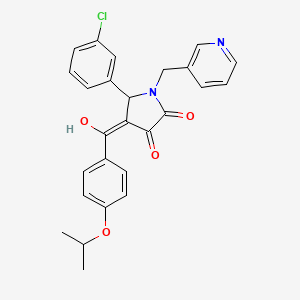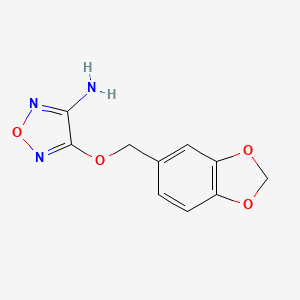![molecular formula C19H30ClNO3 B5499789 ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5499789.png)
ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by a team of researchers at Sanofi-Synthelabo, led by Gerard Le Fur. SR-141716A has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
作用机制
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the brain and plays a key role in the regulation of appetite, mood, and pain. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific system or process being studied. In general, this compound has been shown to modulate the endocannabinoid system and affect a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects, which may be related to its ability to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
The advantages of using ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride in lab experiments include its well-characterized pharmacological profile, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its relatively low potency and selectivity for the CB1 receptor, its potential off-target effects, and the need for careful dosing and administration to avoid potential side effects.
未来方向
There are many potential future directions for research on ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride, including:
1. Further investigation of its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity.
2. Development of more potent and selective CB1 receptor antagonists with improved pharmacological profiles.
3. Investigation of the potential off-target effects of this compound and other CB1 receptor antagonists.
4. Investigation of the role of the endocannabinoid system in various physiological processes and diseases.
5. Development of new methods for the administration and delivery of this compound and other CB1 receptor antagonists.
6. Investigation of the potential interactions between this compound and other drugs or therapies.
合成方法
The synthesis of ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride involves a multi-step process that begins with the reaction of 3-methylphenol and 4-chlorobutyryl chloride to form 4-(3-methylphenoxy)butyryl chloride. This intermediate is then reacted with ethyl piperidine-3-carboxylate to form this compound. The final product is obtained as a hydrochloride salt.
科学研究应用
Ethyl 1-[4-(3-methylphenoxy)butyl]-3-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and obesity. In neuroscience, this compound has been shown to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, mood, appetite, and memory. In cancer research, this compound has been investigated for its potential anti-tumor effects. In obesity research, this compound has been studied as a potential treatment for obesity and related metabolic disorders.
属性
IUPAC Name |
ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-7-12-20(15-17)11-4-5-13-23-18-10-6-8-16(2)14-18;/h6,8,10,14,17H,3-5,7,9,11-13,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFPDDIPAJLHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=CC=CC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [2-({[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}amino)-1-methyl-2-oxoethyl]carbamate](/img/structure/B5499714.png)
![N-{3-[(4-methylbenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5499722.png)
![2-chloro-6-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5499729.png)
![7-acetyl-N-hexyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5499737.png)



![methyl 5-bromo-2-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5499770.png)

![2-ethyl-5-imino-6-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499783.png)
![(3aS*,6aS*)-2-allyl-1-oxo-5-(4-phenylbutanoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5499794.png)

![N-benzyl-N'-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}sulfamide](/img/structure/B5499799.png)
